Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (2S)-
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Overview
Description
®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester is a compound used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which can be added and removed under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction can be carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve similar reaction conditions but are optimized for large-scale synthesis. This includes the use of flow microreactor systems, which provide efficient and sustainable synthesis of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions
®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions include the deprotected amine and substituted derivatives of the original compound .
Scientific Research Applications
®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester is used in various scientific research applications:
Mechanism of Action
The mechanism of action for ®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester involves the protection of amine groups through the formation of a Boc-protected amine. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . The molecular targets and pathways involved are primarily related to the protection and deprotection of amine groups in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid .
- BOC-L-HIS (TRT)-AIB-OH .
Uniqueness
®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester is unique due to its specific structure, which includes a bromine atom and a Boc-protected amine. This combination allows for selective reactions and protection strategies in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHXNHVFTFWYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCBr)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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